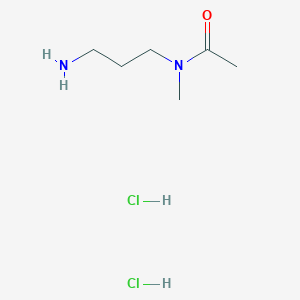

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

科学的研究の応用

Infrared Spectrum Analysis

N-(3-Aminopropyl)-N-methylacetamide has been studied for its contributions to the infrared spectrum (IR), particularly in the amide I, II, and III bands. This research, conducted using density functional theory quantum chemistry methods, helps in understanding the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Noncovalent Bond Analysis

Studies have shown that N-methylacetamide, a model of the peptide unit in proteins, interacts with various S-containing molecules, revealing a range of noncovalent bonds. This interaction provides insights into different attractive forces significant in understanding molecular bonding and interactions (U. Adhikari & S. Scheiner, 2012).

Normal Vibrations Study

Research on the in-plane normal vibrations of N-methylacetamide has been conducted to allow quantitative discussions concerning the nature of amide vibrations, which is crucial for understanding molecular dynamics in various chemical contexts (T. Miyazawa et al., 1958).

Cation-Amide Binding Study

Investigations into how cations interact with N-methylacetamide in aqueous solutions have been significant in understanding specific ion effects on proteins. These studies use spectroscopic methods to explore these interactions, providing valuable insights into molecular dynamics and protein behavior (E. Pluhařová et al., 2014).

Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide has been used as a model to investigate the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, contributing significantly to our understanding of chemical processes under extreme conditions (P. Duan et al., 2010).

Static Disorder in N-Methylacetamide

X-ray electron density studies of N-methylacetamide at low temperatures have revealed static disorder in its structure, providing essential insights into the configuration of biologically important molecules (F. Hamzaoui & F. Baert, 1994).

作用機序

Target of Action

It is known that similar compounds interact withHistone acetyltransferase KAT2B .

Mode of Action

It is known that similar compounds can interact with their targets and cause changes at the molecular level .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been analyzed .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYWLETJRDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)

![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2804638.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfinyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2804642.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)